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Foreword

4-Octadecylmorpholine, a tertiary amine featuring a long hydrophobic alkyl chain attached to
a polar morpholine ring, presents a unique combination of properties that are of significant
interest in various scientific domains, including materials science and drug development. Its
amphiphilic nature suggests potential applications as a surfactant, emulsifier, or component in
drug delivery systems.[1] A thorough understanding of its fundamental physical characteristics
is paramount for any researcher or developer looking to harness its potential. This guide
provides a comprehensive overview of the known physical properties of 4-
Octadecylmorpholine and details robust, field-proven methodologies for the determination of
properties for which specific experimental data is not readily available in the current literature.

Section 1: Core Molecular and Physical
Characteristics

4-Octadecylmorpholine (CAS No. 16528-77-1) is a waxy solid at room temperature, a
characteristic owing to its long C18 alkyl chain.[1] Its molecular structure dictates its
physicochemical behavior, blending the nonpolar nature of the octadecyl group with the polarity
of the morpholine head group.

Molecular and General Properties
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A summary of the core molecular and known physical properties of 4-Octadecylmorpholine is
presented in the table below.

Property Value Source

Molecular Formula C22H4sNO PubChem|[2]

Molecular Weight 339.6 g/mol PubChem|[2]

CAS Number 16528-77-1 PubChem|[2]

Appearance Waxy Solid Inferred from Melting Point
Melting Point ~25°C Smolecule[1]

Boiling Point ~200 °C at 4 Torr Smolecule[1]

Rationale for Property Determination

The melting and boiling points are critical parameters that define the physical state and
volatility of the compound. The low melting point indicates that it can be handled as a liquid with
gentle heating, which is advantageous for formulation processes. The boiling point, determined
under vacuum, is essential for purification via distillation and for assessing its stability at
elevated temperatures.

Section 2: Experimental Protocols for Key Physical
Properties

Due to the limited availability of comprehensive experimental data for 4-Octadecylmorpholine
in the public domain, this section provides detailed, standardized protocols for the
determination of its key physical properties. These methods are selected for their robustness
and reproducibility, ensuring the generation of reliable and validatable data.

Determination of Melting Point

Given its waxy nature, the melting point of 4-Octadecylmorpholine can be accurately
determined using the cooling curve method, as outlined in ASTM D87. This method is
particularly suitable for petroleum waxes and can be adapted for this long-chain amine.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b093300?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Octadecylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Octadecylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Octadecylmorpholine
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/product/b093300?utm_src=pdf-body
https://www.benchchem.com/product/b093300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exptoratery

Check Availability & Pricing

Experimental Workflow: Melting Point Determination (ASTM D87 Adaptation)
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Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:

o Sample Preparation: Gently heat a sufficient amount of 4-Octadecylmorpholine in an oven
or on a hot plate to approximately 10°C above its expected melting point of 25°C. Avoid
excessive heating to prevent degradation.

o Apparatus Assembly: Assemble the melting point apparatus as specified in ASTM D87,
which typically consists of a test tube to hold the sample, a thermometer, an air bath, and a
water bath.

e Cooling and Observation: Fill the test tube with the molten sample to the prescribed level.
Insert the thermometer into the center of the sample. Place the test tube assembly into the
air bath, which is then immersed in a temperature-controlled water bath.

o Data Recording: Record the temperature of the sample at regular intervals (e.g., every 30
seconds) as it cools.

o Data Analysis: Plot the recorded temperature against time. The resulting cooling curve will
show a plateau where the temperature remains constant during solidification. This plateau
temperature is the melting point of the substance.

Determination of Boiling Point under Reduced Pressure

Due to its high molecular weight, 4-Octadecylmorpholine has a high boiling point at
atmospheric pressure, and distillation at this pressure could lead to decomposition. Therefore,
its boiling point is determined under reduced pressure. The OECD Guideline 103 for Testing of
Chemicals provides several suitable methods. The dynamic method, which measures the
vapor-liquid equilibrium, is particularly appropriate.

Experimental Workflow: Boiling Point Determination (Dynamic Method)
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Caption: Workflow for Boiling Point Determination.
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Step-by-Step Methodology:

o Apparatus: A boiling flask containing the 4-Octadecylmorpholine sample and boiling chips
is connected to a reflux condenser, a thermometer, and a manometer. The system is
connected to a vacuum pump.

e Procedure: The system is evacuated to the desired pressure (e.g., 4 Torr). The sample is
then heated gently until it begins to boil and a steady reflux is established.

o Measurement: The temperature of the vapor that is in equilibrium with the boiling liquid is
recorded. This temperature, at the measured pressure, is the boiling point.

Determination of Density

As 4-Octadecylmorpholine is a waxy solid at room temperature, its density can be determined
in its liquid state (above 25°C) using a pycnometer or an oscillating densitometer, following the
principles outlined in OECD Guideline 109.

Step-by-Step Methodology (Pycnometer Method):

o Calibration: The exact volume of a clean, dry pycnometer is determined by weighing it empty
and then filled with a reference liquid of known density (e.g., ultrapure water) at a specific
temperature.

o Sample Preparation: The 4-Octadecylmorpholine sample is heated to a temperature above
its melting point (e.g., 30°C) to ensure it is in a completely liquid state.

o Measurement: The pre-heated pycnometer is filled with the molten sample, ensuring no air
bubbles are trapped. The filled pycnometer is then weighed.

o Calculation: The density of the liquid 4-Octadecylmorpholine is calculated by dividing the
mass of the sample by the calibrated volume of the pycnometer.

Determination of Solubility

The solubility of 4-Octadecylmorpholine is expected to vary significantly in different solvents
due to its amphiphilic nature. The long alkyl chain suggests poor solubility in water but good
solubility in nonpolar organic solvents. The polar morpholine ring may impart some solubility in
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more polar organic solvents. The flask method described in OECD Guideline 105 is suitable for

determining its solubility in various solvents.

Step-by-Step Methodology (Flask Method):

Sample Preparation: An excess amount of 4-Octadecylmorpholine is added to a known
volume of the chosen solvent in a flask.

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature
for a sufficient period to reach equilibrium.

Phase Separation: The undissolved solid is separated from the saturated solution by
centrifugation or filtration.

Quantification: The concentration of 4-Octadecylmorpholine in the clear supernatant/filtrate
is determined using a suitable analytical technique, such as gas chromatography (GC) or
high-performance liquid chromatography (HPLC).

Expected Solubility Profile:

Water: Very low to negligible.

Alcohols (Methanol, Ethanol): Moderate, due to the polarity of the morpholine ring.

Hydrocarbons (Toluene, Xylene, Petroleum Ether): High, due to the long alkyl chain.

Chlorinated Solvents (Carbon Tetrachloride): High.

Ethers (Diethyl Ether): High.

Ketones (Acetone): Moderate to high.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-

Octadecylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons

of the octadecyl chain and the morpholine ring.

Octadecyl Chain: A triplet at approximately 0.88 ppm corresponding to the terminal methyl
group (-CHs), a large multiplet in the range of 1.25-1.60 ppm for the methylene protons (-
CHz2-) of the long alkyl chain, and a triplet around 2.4 ppm for the methylene group attached
to the nitrogen of the morpholine ring (-N-CHz-).

Morpholine Ring: Two distinct triplets are expected for the morpholine protons. The protons
on the carbons adjacent to the nitrogen (-N-CH2-) would appear around 2.4-2.6 ppm, while
the protons on the carbons adjacent to the oxygen (-O-CHz-) would be shifted downfield to
approximately 3.6-3.8 ppm.

13C NMR: The carbon NMR spectrum will provide detailed information about the carbon

skeleton.

Octadecyl Chain: A signal for the terminal methyl carbon around 14 ppm, a series of signals
for the methylene carbons between 22 and 32 ppm, and a signal for the methylene carbon
attached to the nitrogen around 58 ppm.

Morpholine Ring: Two signals are expected for the morpholine ring carbons. The carbons
adjacent to the nitrogen (-N-CHz-) would resonate at approximately 54 ppm, and the carbons
adjacent to the oxygen (-O-CHz-) would be deshielded and appear around 67 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Octadecylmorpholine, a tertiary amine, will be characterized by the

absence of N-H stretching bands.[3] Key expected absorptions include:

e C-H Stretching: Strong absorptions in the 2850-2960 cm~! region due to the symmetric and

asymmetric stretching of the numerous C-H bonds in the octadecyl chain.

e C-N Stretching: A medium to weak absorption band in the 1020-1250 cm~* range,
characteristic of the C-N stretching in aliphatic amines.[4]

e C-O-C Stretching: A strong band around 1115 cm~1 corresponding to the C-O-C stretching
vibration of the ether linkage in the morpholine ring.
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Mass Spectrometry (MS)

In mass spectrometry, 4-Octadecylmorpholine is expected to show a molecular ion peak
(IM]*) at m/z 339. The fragmentation pattern will likely be dominated by cleavage alpha to the
nitrogen atom.

o Alpha-Cleavage: The most prominent fragmentation would be the cleavage of the C-C bond
adjacent to the nitrogen, leading to the formation of a stable morpholinium ion fragment at
m/z 100. This is a characteristic fragmentation for N-alkylmorpholines. Another possible
alpha-cleavage would involve the loss of a C17H3s radical, resulting in a fragment at m/z 114.

Section 4: Conclusion

This technical guide provides a thorough overview of the physical properties of 4-
Octadecylmorpholine, synthesizing available data with established scientific principles and
methodologies. While some experimental values are yet to be reported in the literature, the
detailed protocols provided herein offer a clear and reliable pathway for their determination.
The comprehensive understanding of these properties is a critical foundation for the successful
application of this promising molecule in research and development.

References

e PubChem. (n.d.). 4-Octadecylmorpholine. National Center for Biotechnology Information.
Retrieved from [Link]

o Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

e Lumen Learning. (n.d.). Organic Chemistry Il - 23.1. Properties of amines. Retrieved from
[Link]

e BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

o ASTM International. (n.d.). D87 Standard Test Method for Melting Point of Petroleum Wax
(Cooling Curve). Retrieved from [Link]

e OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

e OECD. (n.d.). Test No. 109: Density of Liquids and Solids. Retrieved from [Link]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b093300?utm_src=pdf-body
https://www.benchchem.com/product/b093300?utm_src=pdf-body
https://www.benchchem.com/product/b093300?utm_src=pdf-body
https://www.benchchem.com/product/b093300?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Octadecylmorpholine
https://www.chemistrysteps.com/interpreting-ir-spectra-step-by-step-guide/
https://courses.lumenlearning.com/suny-organic-chemistry2/chapter/properties-of-amines/
https://byjus.com/chemistry/physical-properties-of-amines/
https://www.astm.org/d0087-09r18.html
https://www.oecd-ilibrary.org/environment/test-no-103-boiling-point_9789264069569-en
https://www.oecd-ilibrary.org/environment/test-no-109-density-of-liquids-and-solids_9789264069644-en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
o University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

e Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds lll: Secondary and
Tertiary Amines. Retrieved from [Link]

e Acquavia, M. A,, et al. (2024). New piperazine and morpholine derivatives: Mass
spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved
from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.oecd-ilibrary.org/environment/test-no-105-water-solubility_9789264069583-en
https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ir-amine.html
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iii-secondary-and-tertiary-amines
https://core.ac.uk/display/703632450
https://www.benchchem.com/product/b093300?utm_src=pdf-custom-synthesis
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://pubchem.ncbi.nlm.nih.gov/compound/4-Octadecylmorpholine
https://rockymountainlabs.com/primary-secondary-and-tertiary-amines-via-ftir/
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/product/b093300#physical-properties-of-4-octadecylmorpholine
https://www.benchchem.com/product/b093300#physical-properties-of-4-octadecylmorpholine
https://www.benchchem.com/product/b093300#physical-properties-of-4-octadecylmorpholine
https://www.benchchem.com/product/b093300#physical-properties-of-4-octadecylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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